

# A Comparative Spectroscopic Analysis of Methyl 3-aminocyclobutanecarboxylate and its Analogs

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## Compound of Interest

Compound Name: Methyl 3-aminocyclobutanecarboxylate

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In the landscape of pharmaceutical research and drug development, small, conformationally constrained amino acid derivatives are of significant interest. **Methyl 3-aminocyclobutanecarboxylate**, with its rigid cyclobutane core, presents a unique structural scaffold. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This guide provides a comparative analysis of the spectroscopic data for cis- and trans-**Methyl 3-aminocyclobutanecarboxylate** against two key alternatives: Methyl 3-oxocyclobutanecarboxylate and the acyclic analog, Methyl 3-aminobutanoate.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **Methyl 3-aminocyclobutanecarboxylate** and its selected alternatives. Due to the limited availability of experimental spectra for cis- and trans-**Methyl 3-aminocyclobutanecarboxylate**, predicted data is included and noted accordingly.

Table 1:  $^1\text{H}$  NMR Data (Predicted, in  $\text{CDCl}_3$ )

Compound	Chemical Shift ( $\delta$ ) and Multiplicity
cis-Methyl 3-aminocyclobutanecarboxylate	~3.70 (s, 3H, OCH <sub>3</sub> ), ~3.50 (quintet, 1H, CH-N), ~2.80 (quintet, 1H, CH-CO), ~2.25 (m, 2H, CH <sub>2</sub> ), ~1.90 (m, 2H, CH <sub>2</sub> )
trans-Methyl 3-aminocyclobutanecarboxylate	~3.69 (s, 3H, OCH <sub>3</sub> ), ~3.70 (m, 1H, CH-N), ~3.00 (quintet, 1H, CH-CO), ~2.50 (m, 2H, CH <sub>2</sub> ), ~2.10 (m, 2H, CH <sub>2</sub> )
Methyl 3-oxocyclobutanecarboxylate	3.78 (s, 3H), 3.40-3.47 (m, 2H), 3.22-3.34 (m, 3H)[1]
Methyl 3-aminobutanoate	~3.67 (s, 3H, OCH <sub>3</sub> ), ~3.25 (m, 1H, CH-N), ~2.40 (d, 2H, CH <sub>2</sub> ), ~1.15 (d, 3H, CH <sub>3</sub> )

Table 2: <sup>13</sup>C NMR Data (Predicted, in CDCl<sub>3</sub>)

Compound	Chemical Shift ( $\delta$ )
cis-Methyl 3-aminocyclobutanecarboxylate	~175 (C=O), ~52 (OCH <sub>3</sub> ), ~48 (CH-N), ~38 (CH-CO), ~30 (CH <sub>2</sub> )
trans-Methyl 3-aminocyclobutanecarboxylate	~175 (C=O), ~52 (OCH <sub>3</sub> ), ~47 (CH-N), ~39 (CH-CO), ~32 (CH <sub>2</sub> )
Methyl 3-oxocyclobutanecarboxylate	~208 (C=O, ketone), ~174 (C=O, ester), ~52 (OCH <sub>3</sub> ), ~45 (CH <sub>2</sub> ), ~38 (CH)
Methyl 3-aminobutanoate	~173 (C=O), ~51 (OCH <sub>3</sub> ), ~48 (CH-N), ~42 (CH <sub>2</sub> ), ~23 (CH <sub>3</sub> )

Table 3: Infrared (IR) Spectroscopy Data

Compound	Key Absorption Bands (cm <sup>-1</sup> )
Methyl 3-aminocyclobutanecarboxylate	N-H stretch: 3300-3500 (medium, two bands for primary amine), C-H stretch: 2850-3000 (medium), C=O stretch (ester): ~1735 (strong), N-H bend: 1590-1650 (medium), C-O stretch: 1100-1300 (strong)
Methyl 3-oxocyclobutanecarboxylate	C-H stretch: 2850-3000 (medium), C=O stretch (ketone): ~1780 (strong, characteristic for strained ring), C=O stretch (ester): ~1735 (strong), C-O stretch: 1100-1300 (strong)
Methyl 3-aminobutanoate	N-H stretch: 3300-3500 (medium, two bands for primary amine), C-H stretch: 2850-2980 (medium), C=O stretch (ester): ~1735 (strong), N-H bend: 1590-1650 (medium), C-O stretch: 1100-1300 (strong)

Table 4: Mass Spectrometry (MS) Data

Compound	Molecular Ion (M <sup>+</sup> ) m/z	Key Fragmentation Peaks (m/z)
Methyl 3-aminocyclobutanecarboxylate	129	114 (M-CH <sub>3</sub> ), 98 (M-OCH <sub>3</sub> ), 70 (M-COOCH <sub>3</sub> ), 56
Methyl 3-oxocyclobutanecarboxylate	128	97 (M-OCH <sub>3</sub> ), 69 (M-COOCH <sub>3</sub> ), 55
Methyl 3-aminobutanoate	117	102 (M-CH <sub>3</sub> ), 86 (M-OCH <sub>3</sub> ), 58 (M-COOCH <sub>3</sub> ), 44

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: A 400 MHz NMR spectrometer was used for both  $^1\text{H}$  and  $^{13}\text{C}$  NMR analysis.
- $^1\text{H}$  NMR Acquisition:
  - Pulse Program: Standard single-pulse sequence.
  - Spectral Width: 12 ppm.
  - Acquisition Time: 4 seconds.
  - Relaxation Delay: 2 seconds.
  - Number of Scans: 16.
- $^{13}\text{C}$  NMR Acquisition:
  - Pulse Program: Proton-decoupled single-pulse sequence.
  - Spectral Width: 220 ppm.
  - Acquisition Time: 1.5 seconds.
  - Relaxation Delay: 5 seconds.
  - Number of Scans: 1024.
- Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for  $^1\text{H}$  NMR and the  $\text{CDCl}_3$  solvent peak at 77.16 ppm for  $^{13}\text{C}$  NMR.

## Infrared (IR) Spectroscopy

- Sample Preparation: A thin film of the neat liquid sample was prepared between two sodium chloride ( $\text{NaCl}$ ) plates.

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
  - Spectral Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 32.
- Data Processing: The spectrum was recorded in transmittance mode and subsequently converted to absorbance.

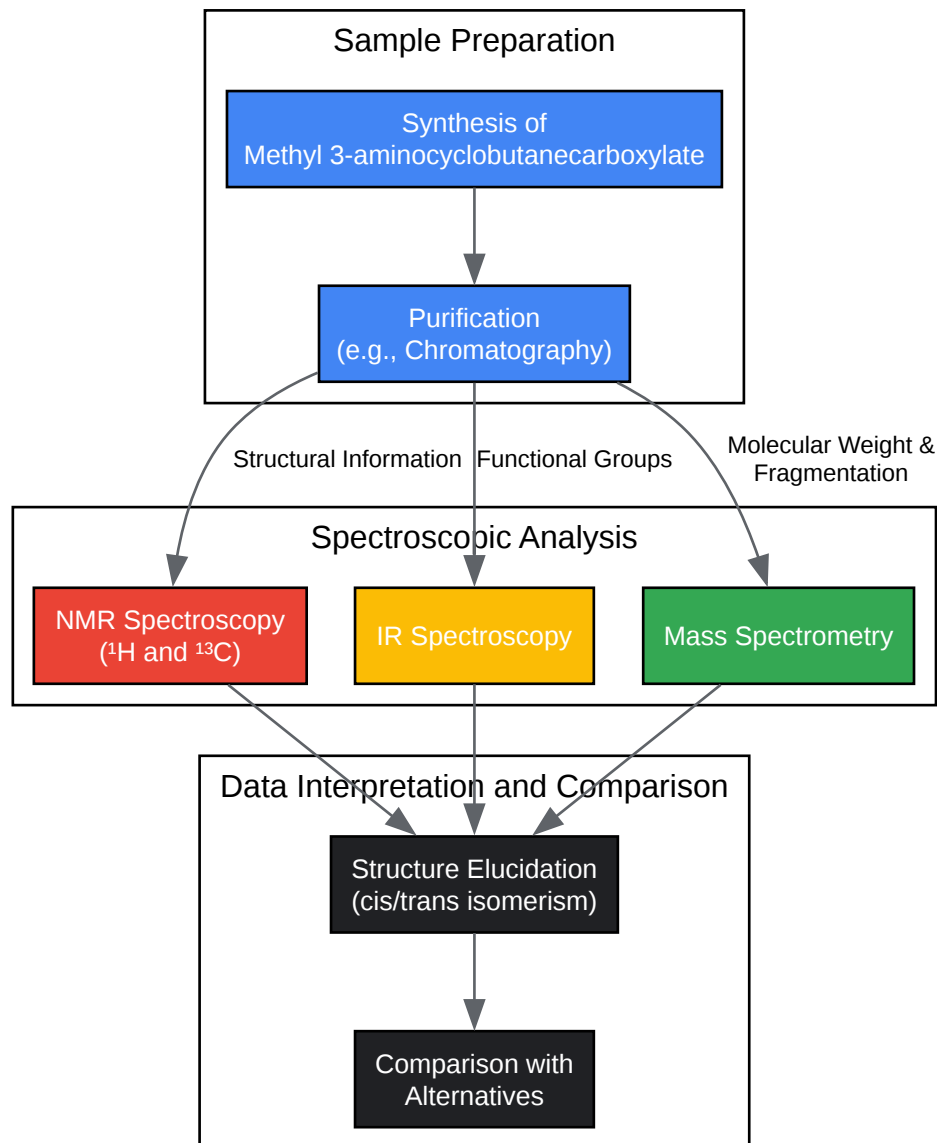
## Mass Spectrometry (MS)

- Sample Introduction: The sample was introduced via direct injection or through a gas chromatograph (GC) inlet.
- Instrumentation: A mass spectrometer with an electron ionization (EI) source.
- Data Acquisition:
  - Ionization Energy: 70 eV.
  - Mass Range:  $m/z$  30-300.
  - Scan Rate: 1 scan/second.
- Data Analysis: The resulting mass spectrum was analyzed for the molecular ion peak and characteristic fragmentation patterns.

## Experimental Workflow and Signaling Pathways

The logical flow of spectroscopic analysis for the characterization of **Methyl 3-aminocyclobutanecarboxylate** is depicted in the following diagram.

## Spectroscopic Analysis Workflow for Methyl 3-aminocyclobutanecarboxylate



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Caption: Workflow for the spectroscopic analysis of **Methyl 3-aminocyclobutanecarboxylate**.

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## References

- 1. rsc.org [rsc.org]
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